Gosogliptin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Gosogliptin in Type 2 Diabetes Management

Gosogliptin is a medication belonging to the class of drugs called dipeptidyl peptidase-4 (DPP-4) inhibitors. These drugs work by inhibiting the enzyme DPP-4, which leads to increased levels of incretin hormones like glucagon-like peptide-1 (GLP-1) []. GLP-1 plays a role in stimulating insulin secretion and suppressing glucagon release from the pancreas, both of which contribute to lowering blood sugar levels [].

Clinical trials have investigated the efficacy of Gosogliptin in managing type 2 diabetes. A study published in 2008 found that Gosogliptin, when used as monotherapy (single drug treatment), led to significant reductions in fasting blood sugar levels compared to placebo in patients with inadequately controlled type 2 diabetes []. Additionally, the study showed that Gosogliptin was well-tolerated with a low risk of side effects.

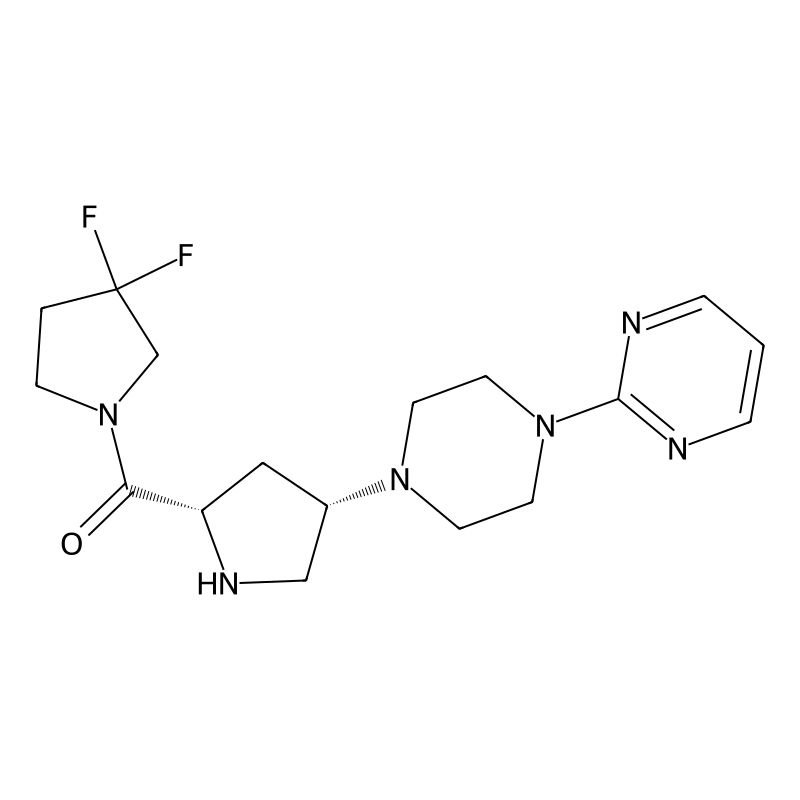

Gosogliptin is a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP-4), a key enzyme involved in glucose metabolism. Its chemical structure is defined by the formula , and it features a difluoropyrrolidine moiety, which contributes to its pharmacological properties. This compound is primarily utilized in the management of type 2 diabetes mellitus by enhancing insulin secretion and decreasing glucagon levels, thereby improving glycemic control .

- DPP-4 Inhibition: Gosogliptin works by inhibiting the enzyme DPP-4. This enzyme degrades incretin hormones, GLP-1 and GIP, which stimulate insulin secretion and suppress glucagon release [, ]. By inhibiting DPP-4, Gosogliptin increases the levels of these incretin hormones, leading to improved blood sugar control in diabetic patients [].

Gosogliptin exhibits significant biological activity as a DPP-4 inhibitor. The inhibition of DPP-4 leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1), which enhances insulin secretion from pancreatic beta cells. This action results in:

- Reduced Blood Glucose Levels: By promoting insulin release and inhibiting glucagon secretion, Gosogliptin effectively lowers blood glucose levels in patients with type 2 diabetes .

- Weight Neutrality: Unlike some other antidiabetic medications, Gosogliptin does not typically cause weight gain, making it a favorable option for many patients .

Gosogliptin is primarily used in clinical settings for the treatment of type 2 diabetes mellitus. Its applications include:

- Monotherapy or Combination Therapy: It can be used alone or in conjunction with other antidiabetic agents to achieve better glycemic control.

- Potential Cardiovascular Benefits: Some studies suggest that DPP-4 inhibitors may offer cardiovascular protection, although more research is needed to confirm these effects .

Interaction studies have shown that Gosogliptin may have significant pharmacokinetic interactions with other medications. For example:

- Increased Risk of Hyperglycemia: When combined with certain drugs like Betamethasone phosphate, there is an increased risk of hyperglycemia due to potential antagonistic effects on glucose regulation .

- Drug Metabolism: It is important to consider how Gosogliptin affects and is affected by cytochrome P450 enzymes, which play a role in drug metabolism.

These interactions necessitate careful monitoring when Gosogliptin is prescribed alongside other medications.

Gosogliptin belongs to a class of compounds known as DPP-4 inhibitors. Other notable compounds in this category include:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Sitagliptin | C16H15F6N5O2 | First approved DPP-4 inhibitor; widely used |

| Saxagliptin | C18H25N3O2 | Has a unique bicyclic structure; longer half-life |

| Linagliptin | C19H25N5O | Distinct mechanism; minimal renal clearance |

| Vildagliptin | C17H24N2O | Known for its rapid onset of action |

Uniqueness of Gosogliptin

Gosogliptin is unique due to its specific difluoropyrrolidine structure, which enhances its selectivity and potency as a DPP-4 inhibitor compared to other compounds. Its pharmacokinetic profile allows for effective oral bioavailability and a favorable dosing regimen for patients managing type 2 diabetes .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-peptidases [EC:3.4.14.-]

DPP4 (CD26) [HSA:1803] [KO:K01278]

Other CAS

Wikipedia

Dates

2: Muto C, Dai H, Teeter JG, Johnson S, Cropp AB, Chiba K, Suwa T. The pharmacokinetics and pharmacodynamics of PF-00734200, a DPP-IV inhibitor, in healthy Japanese subjects. Int J Clin Pharmacol Ther. 2012 Jul;50(7):505-9. doi: 10.5414/CP201614. PubMed PMID: 22541754.

3: Terra SG, Somayaji V, Schwartz S, Lewin AJ, Teeter JG, Dai H, Nguyen TT, Calle RA. A Dose-Ranging Study of the DPP-IV Inhibitor PF-734200 Added to Metformin in Subjects With Type 2 Diabetes*. Exp Clin Endocrinol Diabetes. 2011 Jul;119(7):401-7. doi: 10.1055/s-0031-1273737. Epub 2011 Apr 6. PubMed PMID: 21472661.

4: Rosenstock J, Lewin AJ, Norwood P, Somayaji V, Nguyen TT, Teeter JG, Johnson SL, Dai H, Terra SG. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor PF-734200 added to metformin in Type 2 diabetes. Diabet Med. 2011 Apr;28(4):464-9. doi: 10.1111/j.1464-5491.2010.03181.x. PubMed PMID: 21392067.

5: Dai H, Johnson SL, Terra SG, Marbury TC, Smith WB, Alcorn H, Boyd RA, Wang R, Nguyen TT. The pharmacokinetics of PF-734200, a DPP-IV inhibitor, in subjects with renal insufficiency. Br J Clin Pharmacol. 2011 Jul;72(1):85-91. doi: 10.1111/j.1365-2125.2011.03954.x. PubMed PMID: 21366665; PubMed Central PMCID: PMC3141189.

6: Schwartz SL. Treatment of elderly patients with type 2 diabetes mellitus: a systematic review of the benefits and risks of dipeptidyl peptidase-4 inhibitors. Am J Geriatr Pharmacother. 2010 Oct;8(5):405-18. doi: 10.1016/j.amjopharm.2010.10.003. Review. PubMed PMID: 21335294.

7: Gustavson SM, Dai H, Preston GM, Somayaji V, Hirshberg B, Calle RA. Effects of multiple doses of the DPP-IV inhibitor PF-734200 on the relationship between GLP-1 and glucose in subjects with type 2 diabetes mellitus. Diabetes Res Clin Pract. 2011 Feb;91(2):e45-9. doi: 10.1016/j.diabres.2010.10.018. Epub 2010 Dec 4. PubMed PMID: 21130513.

8: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Nov;31(9):597-633. PubMed PMID: 20094643.